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This guide provides a comprehensive meta-analysis of clinical trial outcomes for BNC210

(soclenicant), a novel, non-sedating anxiolytic agent. BNC210 is an orally administered,

selective negative allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7

nAChR).[1][2][3] It is currently under investigation for the treatment of various anxiety and

stressor-related disorders, including Social Anxiety Disorder (SAD), Post-Traumatic Stress

Disorder (PTSD), and Generalized Anxiety Disorder (GAD).[4][1][3] This document summarizes

key findings, compares its performance with available alternatives where data permits, and

details the experimental protocols of pivotal studies to aid in the evaluation of its therapeutic

potential.

Mechanism of Action
BNC210 exerts its anxiolytic effects through negative allosteric modulation of the α7 nAChR.[4]

[2][3][5] This mechanism is distinct from conventional anxiolytics like benzodiazepines and

selective serotonin reuptake inhibitors (SSRIs), which target GABA and serotonin pathways,

respectively.[4] The modulation of the cholinergic system via the α7 nAChR is believed to

temper anxiety-related neural circuitry without causing sedation, cognitive impairment, or

addiction, which are common side effects of existing treatments.[4][2][6]
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BNC210 binds to an allosteric site on the α7 nAChR, modulating its activity.

Clinical Trial Data Summary
BNC210 has been evaluated in multiple Phase 2 and is progressing to Phase 3 trials for

various indications. The following tables summarize the quantitative outcomes from key clinical

studies.

Social Anxiety Disorder (SAD)
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Trial Name Phase N
Treatment
Arms

Primary
Endpoint

Key
Outcomes

PREVAIL 2 151 - 225 mg

BNC210- 675

mg BNC210-

Placebo

Change from

baseline in

Subjective

Units of

Distress

Scale

(SUDS)

during a

public

speaking

challenge.

- Did not

meet the

primary

endpoint for

individual

doses.[7][8]-

Post-hoc

analysis of

combined

BNC210

doses

showed a

statistically

significant

reduction in

SUDS scores

compared to

placebo

(p=0.044,

effect size

0.36).[6][7]-

Younger

participants

(≤30 years)

showed a

more robust

response

(p=0.023).[9]-

Favorable

safety and

tolerability

profile,

consistent

with a non-

sedating
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anxiolytic.[7]

[9]

AFFIRM-1 3 332

- 225 mg

BNC210-

Placebo

Change from

baseline in

SUDS during

a public

speaking

challenge.

- Target

enrollment

achieved;

results

expected in

late 2025.[6]
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Trial Name Phase N
Treatment
Arms

Primary
Endpoint

Key
Outcomes

ATTUNE 2b 212 - 900 mg

BNC210

(twice daily)-

Placebo

Change from

baseline in

Clinician-

Administered

PTSD Scale

for DSM-5

(CAPS-5)

total

symptom

severity score

at 12 weeks.

- Met primary

endpoint with

a statistically

significant

reduction in

CAPS-5 total

score

(p=0.048).

[10][11][12]

[13]-

Significant

improvement

s were

observed as

early as week

4.[10][11][13]-

Statistically

significant

improvement

s in

secondary

endpoints,

including

depressive

symptoms

(MADRS,

p=0.040) and

sleep (ISI,

p=0.041).[12]

[13]- Most

common

adverse

events were

headache,

nausea,
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fatigue, and

elevated

hepatic

enzymes.[10]

[11][14]

(Unnamed) 3 -
- BNC210-

Placebo
-

- Bionomics

is preparing

to initiate a

Phase 3

study in the

latter half of

2025.[11]

Generalized Anxiety Disorder (GAD)
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Trial Name Phase N
Treatment
Arms

Primary
Endpoint

Key
Outcomes

(Unnamed) 2a 24 - 300 mg

BNC210-

2000 mg

BNC210- 1.5

mg

Lorazepam-

Placebo

- Change in

cerebral

perfusion

(ASL)-

Change in

amygdala

activity (fMRI)

during an

Emotional

Faces Task.

- 300 mg

BNC210

significantly

reduced

amygdala

activation in

response to

fearful faces

(p<0.05),

outperforming

lorazepam

(p=0.069).

[15][16]- 300

mg BNC210

induced

statistically

significant

changes in

cerebral

perfusion

(p<0.05).[15]-

BNC210

significantly

decreased

threat

avoidance

behavior,

outperforming

lorazepam.

[15]- The

higher dose

(2000 mg) did

not show the

same effect,

suggesting a
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potential

hormetic

dose-

response.[4]

[16]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings.

Below are the protocols for key experiments cited in the BNC210 clinical trials.

PREVAIL Study (SAD) - Public Speaking Challenge
The PREVAIL study utilized a simulated public speaking challenge to induce anxiety in

participants with SAD.[17]

Screening: Participants were diagnosed with SAD according to DSM-5 criteria and had a

Liebowitz Social Anxiety Scale (LSAS) total score of ≥70.[17]

Randomization: Eligible participants were randomized to receive a single oral dose of 225

mg BNC210, 675 mg BNC210, or placebo.[17]

Anxiety Induction: Approximately one hour after dosing, participants were instructed to

prepare and deliver a 5-minute speech in front of a small audience.[6][17]

Outcome Measures:

Primary: Subjective Units of Distress Scale (SUDS), a self-reported measure of anxiety,

was assessed at baseline and during the anticipation (2 minutes) and performance (5

minutes) phases of the speaking challenge.[17]

Secondary: State-Trait Anxiety Inventory (STAI) and the Social Self-Perception Scale-

Negative (SSPS-N) were also administered.[17]

Follow-up: A safety follow-up was conducted one week after the challenge.[17]
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Workflow for the PREVAIL Phase 2 study in Social Anxiety Disorder.

ATTUNE Study (PTSD) - Clinical Assessment
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The ATTUNE trial evaluated the efficacy of BNC210 in reducing PTSD symptoms over a 12-

week period.[10][18]

Screening: Participants aged 18-75 with a current PTSD diagnosis and a CAPS-5 total

symptom severity score of ≥30 were enrolled.[10]

Randomization: Participants were randomized on a 1:1 basis to receive either 900 mg of

BNC210 or a matched placebo, administered orally twice daily for 12 weeks.[10][18]

Treatment Period: Participants returned to the study site at 2-week intervals for

assessments.[18]

Outcome Measures:

Primary: The primary endpoint was the change from baseline to week 12 in the CAPS-5

total symptom severity score.[10][18]

Secondary: Secondary measures included the Montgomery-Åsberg Depression Rating

Scale (MADRS) for depressive symptoms and the Insomnia Severity Index (ISI) for sleep

disturbances.[10][12]

Follow-up: A follow-up visit was conducted at week 15, three weeks after the last dose of the

study intervention.[18]

GAD fMRI Study - Emotional Faces Task
This Phase 2a study in patients with GAD used functional magnetic resonance imaging (fMRI)

to assess the neural correlates of BNC210's anxiolytic effects.[15][19]

Design: A randomized, double-blind, placebo- and lorazepam-controlled, 4-way crossover

design was employed.[15][19]

Participants: 24 patients with untreated GAD participated.[15]

Interventions: Each participant received single oral doses of 300 mg BNC210, 2000 mg

BNC210, 1.5 mg lorazepam, and placebo across four separate visits.[16][19]
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Task: During fMRI scanning, participants performed the Emotional Faces Task, where they

were presented with images of fearful faces to activate anxiety-related brain circuits.[15][19]

Outcome Measures:

Co-Primary: Change in cerebral perfusion measured by arterial spin labeling (ASL) and

change in task-related brain activity, specifically in the amygdala, as measured by fMRI.

[15]

Behavioral: The Joystick Operated Runway Task (JORT) was used to measure threat

avoidance behavior.[15][19]

Comparative Analysis and Future Outlook
The clinical data accumulated to date suggests that BNC210 is a promising candidate for the

treatment of anxiety and stressor-related disorders. Its novel mechanism of action offers a

potential alternative to existing therapies, particularly given its non-sedating profile.

In a head-to-head comparison within a Phase 2a GAD trial, a 300mg dose of BNC210 was

more effective than 1.5mg of lorazepam in reducing amygdala activation in response to fearful

stimuli and in decreasing threat avoidance behavior.[15] This provides preliminary evidence of

BNC210's potential advantages over benzodiazepines.

The positive results from the Phase 2b ATTUNE study in PTSD are particularly encouraging,

demonstrating efficacy in a difficult-to-treat population.[10][12] While the PREVAIL study in SAD

did not meet its primary endpoint for the individual doses, post-hoc analyses suggest a

therapeutic effect that warrants further investigation, which is now underway in the Phase 3

AFFIRM-1 trial.[6][7][9]

Future research should continue to explore the optimal dosing for BNC210, as evidenced by

the differing effects of the 300mg and 2000mg doses in the GAD study.[4][16] The ongoing

Phase 3 trial in SAD will be critical in determining its efficacy for this indication. If successful,

BNC210 could represent a significant advancement in the pharmacological treatment of anxiety

disorders, offering a fast-acting, non-sedating option for patients.[2][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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